
2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol, also known as BMBPC, is a cyclic alcohol that is widely used in scientific research. BMBPC is a versatile molecule that has many applications in the laboratory. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, and has been studied for its potential to be used as a drug.
Mécanisme D'action
The mechanism of action of 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol is not yet fully understood. It is believed that 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol binds to the active site of enzymes, which modulates their activity. 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol also has the ability to interact with other molecules, such as proteins and DNA, which may also affect its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol are not yet fully understood. However, it has been observed to modulate the activity of enzymes, which can lead to changes in the activity of other molecules. 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol has also been observed to interact with proteins and DNA, which could lead to changes in the activity of these molecules.
Avantages Et Limitations Des Expériences En Laboratoire
2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol has several advantages for use in laboratory experiments. It is a relatively simple molecule to synthesize, and it is relatively stable in a variety of conditions. It also has the ability to modulate the activity of enzymes, which can be useful in studying the effects of different compounds on enzyme activity. However, it is important to note that 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol is not yet approved for use as a drug, and its long-term effects are not yet known.
Orientations Futures
There are a variety of potential future directions for 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol research. It could be further studied for its potential to be used as a drug, and its long-term effects could be studied. It could also be studied for its ability to interact with proteins and DNA, as well as its ability to modulate the activity of enzymes. Additionally, it could be used to study the effects of different compounds on enzyme activity. Finally, it could be used to synthesize a variety of compounds, including pharmaceuticals.
Méthodes De Synthèse
2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol is synthesized through a process known as the Williamson ether synthesis. This method involves the reaction of an alkoxide with a halide to form an ether. In the case of 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol, the alkoxide is a benzyl methyl ether, and the halide is a benzyloxy phenyl cyclohexanone. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction yields a compound with the molecular formula C17H23NO2.
Applications De Recherche Scientifique
2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol has been used in a variety of scientific research applications. It has been used to synthesize a variety of compounds, including pharmaceuticals. It has also been studied for its potential to be used as a drug. 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol has been studied for its ability to modulate the activity of enzymes, and it has been used to study the effects of different compounds on the activity of enzymes.
Propriétés
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]-1-(3-phenylmethoxyphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO2/c1-29(20-23-11-4-2-5-12-23)21-26-15-8-9-18-28(26,30)25-16-10-17-27(19-25)31-22-24-13-6-3-7-14-24/h2-7,10-14,16-17,19,26,30H,8-9,15,18,20-22H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJCIZFBMVJQHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1(C2=CC(=CC=C2)OCC3=CC=CC=C3)O)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

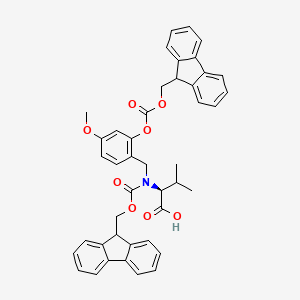
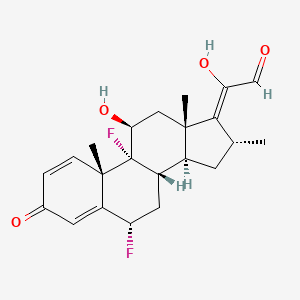


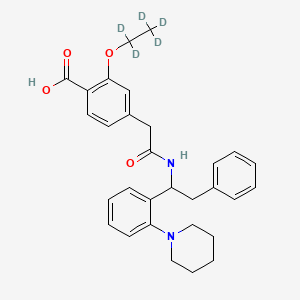
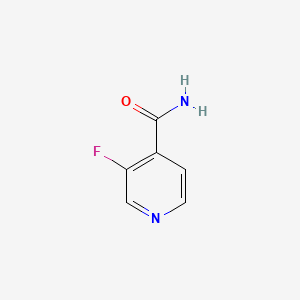
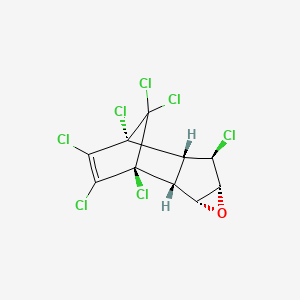
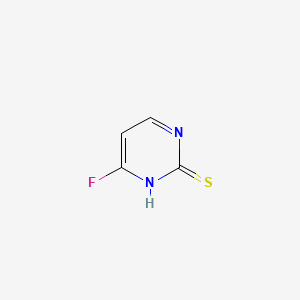



![3-[4-(Hydroxymethyl)piperazin-1-YL]propanoic acid](/img/structure/B585132.png)